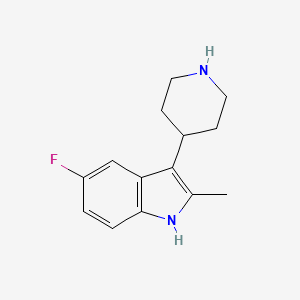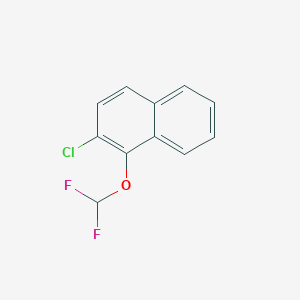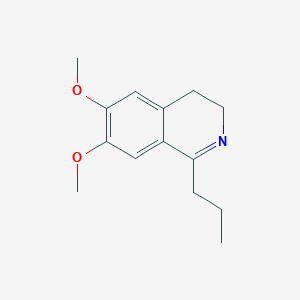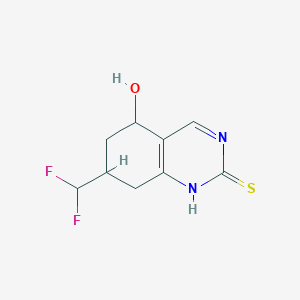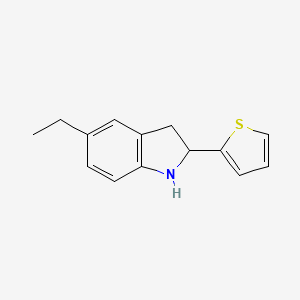
5-Ethyl-2-(thiophen-2-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(thiophen-2-yl)indoline is a compound that belongs to the class of indole derivatives. . The compound features an indoline core substituted with an ethyl group at the 5-position and a thiophene ring at the 2-position, making it a unique structure with potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(thiophen-2-yl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For the specific synthesis of this compound, the starting materials would include a 5-ethyl-substituted phenylhydrazine and a thiophene-2-carbaldehyde. The reaction typically requires an acid catalyst such as hydrochloric acid or methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with DNA to exert their effects . The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(thiophen-2-yl)indoline: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-(furan-2-yl)indoline: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
5-Ethyl-2-(thiophen-2-yl)indoline is unique due to the presence of both an ethyl group and a thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C14H15NS |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
5-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-10-5-6-12-11(8-10)9-13(15-12)14-4-3-7-16-14/h3-8,13,15H,2,9H2,1H3 |
InChI-Schlüssel |
WGGVVWXEKQPORG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


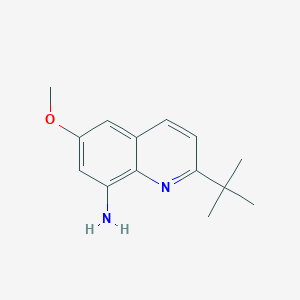
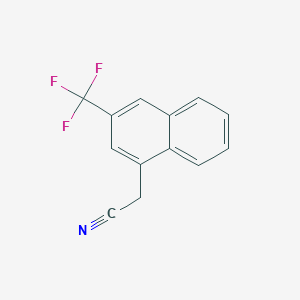
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
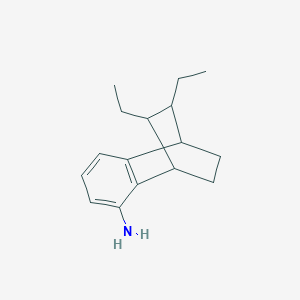

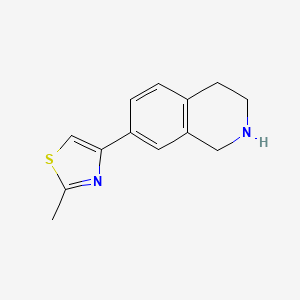
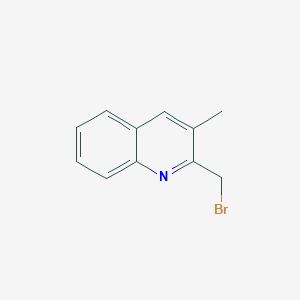
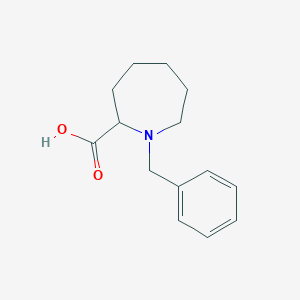
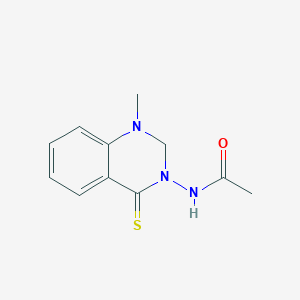
![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
